molecular formula C13H26N2O5 B13485386 tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate CAS No. 471296-73-8

tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate

Cat. No.: B13485386
CAS No.: 471296-73-8
M. Wt: 290.36 g/mol
InChI Key: HJLRHPPPZYAKFG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate: is a chemical compound with a complex structure that includes tert-butyl groups and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate is used as a protecting group for amines during organic synthesis. This helps in preventing unwanted reactions at the amine site .

Biology and Medicine: In biology and medicine, this compound is used in the synthesis of various pharmaceuticals and biologically active molecules. It serves as an intermediate in the production of drugs that target specific enzymes or receptors .

Industry: In the industrial sector, the compound is used in the manufacture of specialty chemicals and advanced materials. Its unique structure allows for the creation of compounds with specific properties .

Mechanism of Action

The mechanism of action of tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Comparison: While these compounds share similar structural features, tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate is unique due to its specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it suitable for specialized applications in synthesis and research .

Properties

CAS No.

471296-73-8

Molecular Formula

C13H26N2O5

Molecular Weight

290.36 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate

InChI

InChI=1S/C13H26N2O5/c1-12(2,3)19-10(17)14-7-9(8-16)15-11(18)20-13(4,5)6/h9,16H,7-8H2,1-6H3,(H,14,17)(H,15,18)/t9-/m0/s1

InChI Key

HJLRHPPPZYAKFG-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CO)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.